Emulphor

CAS No.: 5353-25-3

Cat. No.: VC1777383

Molecular Formula: C20H40O2

Molecular Weight: 312.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5353-25-3 |

|---|---|

| Molecular Formula | C20H40O2 |

| Molecular Weight | 312.5 g/mol |

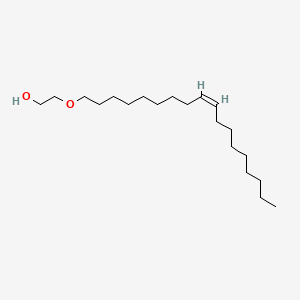

| IUPAC Name | 2-[(Z)-octadec-9-enoxy]ethanol |

| Standard InChI | InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21/h9-10,21H,2-8,11-20H2,1H3/b10-9- |

| Standard InChI Key | KWVPFECTOKLOBL-KTKRTIGZSA-N |

| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCCOCCO |

| SMILES | CCCCCCCCC=CCCCCCCCCOCCO |

| Canonical SMILES | CCCCCCCCC=CCCCCCCCCOCCO |

Introduction

Chemical Identity and Classification

Emulphor exists in multiple chemical variants, primarily categorized as either high-molecular-weight ether sulfates (anionic type) or polyethoxylated vegetable oils (nonionic type). One of the most commonly recognized forms is Polyoxyl 10 oleyl ether, also known as 2-[(Z)-9-Octadecenyloxy]ethanol, with CAS Number 5353-25-3. According to the PubChem database, this compound has numerous synonyms including BRIJ 98 and Emulphor ON-870 .

Different varieties of Emulphor demonstrate distinct chemical properties. While the polyethoxylated vegetable oil forms function as nonionic emulsifiers, others such as EMULPHOR OPS 25 act as ionic emulsifiers. This particular variant is described as a high-molecular-weight ether sulphate that combines the advantages of both non-ionic and anionic emulsifiers .

Physical and Chemical Properties

The physical properties of Emulphor vary depending on the specific chemical variant. Polyoxyl 10 oleyl ether appears as a yellow solid with a melting point between 30-40°C, a molecular weight of approximately 312.5 g/mol, and a molecular formula of C20H40O2 .

Table 1: Physical and Chemical Properties of Emulphor Variants

| Property | Polyoxyl 10 oleyl ether (Emulphor) | EMULPHOR OPS 25 | Octylphenolethoxylates (related compound) |

|---|---|---|---|

| CAS Number | 5353-25-3 | 9002-93-1 | 9002-93-1 |

| Chemical Formula | C20H40O2 | Not specified | [C16H26O2]n |

| Molecular Weight | 312.5 g/mol | Not specified | 250.38 |

| Physical State | Yellow solid | Not specified | Viscous, colorless liquid |

| Melting Point | 30-40°C | Not specified | Not specified |

| Classification | Polyethoxylated vegetable oil | High-molecular weight ether sulphate | Alkylaryl polyether alcohol |

Source: Data compiled from PubChem and WUR eDepot

According to PubChem data, Polyoxyl 10 oleyl ether exhibits the following calculated properties :

-

XLogP3-AA: 7.3

-

Hydrogen Bond Donor Count: 1

-

Hydrogen Bond Acceptor Count: 2

-

Rotatable Bond Count: 18

-

Topological Polar Surface Area: 29.5 Ų

These properties contribute to the compound's amphiphilic nature, containing both hydrophilic and hydrophobic regions, which enables its primary function as an emulsifier.

Structural Characteristics

The chemical structure of Emulphor (Polyoxyl 10 oleyl ether) features a long hydrocarbon chain with a double bond, connected to an ethoxylated portion. The IUPAC name 2-[(Z)-octadec-9-enoxy]ethanol reflects this structure, with the (Z) designation indicating the cis configuration of the double bond .

The structural characteristics directly influence the compound's functionality, particularly its ability to interact with both polar and non-polar substances simultaneously. This dual affinity makes Emulphor particularly effective at stabilizing interfaces between oil and water phases in emulsions.

Types of Emulphor

Anionic Emulphors

EMULPHOR OPS 25 represents the anionic category of Emulphor variants. This high-molecular-weight ether sulphate functions as an ionic emulsifier and is particularly effective in emulsion polymerization processes . The anionic nature contributes to its effectiveness in stabilizing charged particles in emulsions.

Nonionic Emulphors

The polyethoxylated vegetable oil variants of Emulphor function as nonionic emulsifiers. These types are widely used in pharmaceutical and biochemical research for their ability to incorporate lipophilic compounds into aqueous solutions without introducing additional ionic interactions that might affect sensitive biological systems .

Industrial and Research Applications

Emulsion Polymerization

A primary industrial application of Emulphor is in emulsion polymerization. According to information from Ataman Chemicals, EMULPHOR OPS 25 facilitates the polymerization of various monomers including :

-

Styrene

-

Acrylic acid esters

-

Methacrylic acid esters

-

Vinyl acetate

The usage levels typically range from 0.5-5.0% based on monomer content . This application capitalizes on Emulphor's ability to create and stabilize emulsions during the polymerization process, resulting in polymer dispersions with controlled particle size and low grit levels even at high solid contents.

Pharmaceutical and Biochemical Research

Emulphor has established significant importance in pharmaceutical and biochemical research. According to a study referenced in PubMed, Emulphor is "widely used to incorporate volatile organic compounds (VOCs) and other lipophilic compounds into aqueous solutions for biochemical, pharmacokinetic, and toxicological studies" .

This application is particularly valuable for studying compounds that have limited water solubility but require testing in aqueous environments for biological relevance. The ability of Emulphor to maintain stable emulsions enhances the reliability of experimental results in these sensitive research contexts.

Pigment Preparations

In the manufacturing of pigments, Emulphor serves as a wetting agent. EMULPHOR OPS 25 is used for both inorganic and organic pigments in preparations at high pigment loads and low viscosity. It provides high temperature stability and extended shelf life to the formulations .

The recommended usage levels for this application range from 15-80% based on the pigments , demonstrating the substantial role Emulphor plays in pigment formulation.

Emulsions of Solvents, Oils, and Waxes

Emulphor produces stable, low-foaming emulsions of organic materials in water. EMULPHOR OPS 25 effectively emulsifies :

-

Organic solvents

-

Hydrocarbons

-

Oils

-

Waxes

The typical usage levels for these applications range from 1-20 g/l of EMULPHOR OPS 25 in the emulsion . This capability makes Emulphor valuable in numerous industrial processes where stable emulsions of hydrophobic substances in water are required.

Food Industry Applications

Some Emulphor-related compounds have been investigated for food applications, particularly in creating stable emulsions of nutritional oils. According to an FDA document, emulsified fish oil formulations using emulsifiers like polyethylene glycol (PEG)-40 hydrogenated castor oil (similar to some Emulphor types) have been studied as vehicles for delivering omega-3 fatty acids in various food products .

Table 2: Food Categories for Potential Emulsified Oil Applications

| Food Category | Emulsion Type | Purpose |

|---|---|---|

| Energy and sport drinks | Emulsion 1 (fish oil-based) | Source of EPA+DHA |

| Meal replacement beverages | Emulsions 1 and 2 | Nutritional enhancement |

| Carbonated soft drinks | Emulsions 1 and 2 | Functional ingredient |

| Enhanced/fortified waters | Emulsions 1 and 2 | Nutritional fortification |

| Ready-to-drink tea beverages | Emulsions 1 and 2 | Functional ingredient |

| Gelatin desserts | Emulsions 1 and 2 | Nutritional enhancement |

| Fruit drinks and juices | Emulsions 1 and 2 | Nutritional enhancement |

| Fruit smoothies | Emulsions 1 and 2 | Nutritional fortification |

| Fruit-based nectars | Emulsions 1 and 2 | Nutritional enhancement |

Source: Data compiled from FDA GRAS Notice 622

An expert panel evaluated these emulsions and concluded: "Based on the proposed uses of Emulsion 1, on an all-user basis, the total U.S. population intakes of EPA+DHA were calculated at 252 and 602 mg/person/day (3.9 and 9.0 mg/kg body weight/day) at the mean and 90th percentile, respectively" . These values were determined to be well below the limit of 3 g DHA+EPA/day established by the FDA for menhaden oil.

Pharmacokinetic and Toxicological Research

Influence on Drug Metabolism

Research has investigated how Emulphor affects the pharmacokinetics of certain compounds. A study referenced in PubMed examined whether Emulphor altered the kinetics or hepatotoxicity of carbon tetrachloride (CCl4) . The findings indicated that at low concentrations (0.25%), Emulphor did not significantly alter the kinetics or hepatotoxicity of low doses of CCl4 when compared to administration in water alone.

Partition Properties and Environmental Behavior

Research published in ACS Environmental Au has examined partition ratios for compounds with similar properties to Emulphor . These studies help predict how such compounds distribute between different environmental phases.

Table 3: Partition Properties for Related Compounds

| Property | Value | Reference |

|---|---|---|

| Octanol–air partition ratio (KOA) at 25 °C | log KOA = 0.42(S) + 3.52(A) + 0.84(B) + 0.92(E) - 0.12(V) + constant | (131) |

| Octanol–water partition ratio (KOW) at 25 °C | log KOW = -1.41(S) - 0.18(A) - 3.45(B) + 2.41(E) + 0.43(V) + 0.34 | (26) |

| Air–water partition ratio (KAW) at 25 °C | log KAW = -2.07(S) - 3.67(A) - 4.87(B) + 2.55(E) - 0.48(V) + 0.59 | (132) |

Understanding these partition properties is crucial for predicting the environmental fate and potential bioaccumulation of Emulphor and related compounds.

Regulatory Status and Considerations

Environmental and Regulatory Status

According to PubChem, Emulphor has been permitted for use as an inert ingredient in non-food pesticide products as per Environmental Protection Agency (EPA) regulations . The specific regulatory status varies depending on the exact type of Emulphor and its intended application.

Food Applications and FDA Considerations

For food applications, specific emulsifiers similar to Emulphor have undergone evaluation. The FDA document describes how an expert panel evaluated the Generally Recognized as Safe (GRAS) status of omega-3 fatty acid emulsions containing polyethylene glycol (PEG)-40 hydrogenated castor oil, a compound related to some Emulphor types .

The expert panel "unanimously concluded that the intended uses of the emulsion, manufactured according to current Good Manufacturing Practices (cGMP) and meeting the food-grade specifications presented in the dossier, are Generally Recognized as Safe (GRAS) based on scientific procedures" . This suggests that similar emulsifiers have undergone scientific evaluation for safety in food applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume